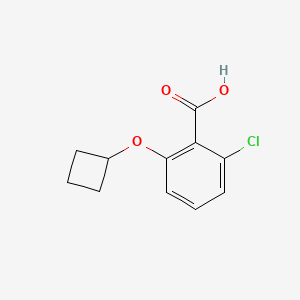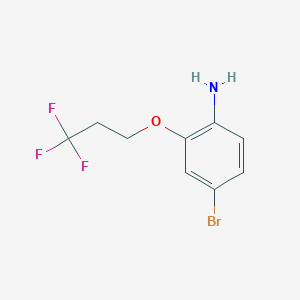
4-Bromo-2-(3,3,3-trifluoropropoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(3,3,3-trifluoropropoxy)aniline is an organic compound characterized by the presence of a bromine atom, a trifluoropropoxy group, and an aniline moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3,3,3-trifluoropropoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 3,3,3-trifluoropropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 4-bromoaniline is reacted with 3,3,3-trifluoropropanol in the presence of the base and solvent. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
4-Bromo-2-(3,3,3-trifluoropropoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form corresponding nitro or azo compounds, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or diaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Nitroanilines or azo compounds.
Reduction Products: Amines or hydrazines.
科学的研究の応用
4-Bromo-2-(3,3,3-trifluoropropoxy)aniline is utilized in several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Bromo-2-(3,3,3-trifluoropropoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group imparts unique electronic properties, which can influence the compound’s reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, while the aniline moiety can engage in hydrogen bonding and π-π interactions. These interactions contribute to the compound’s overall mechanism of action in various chemical and biological processes.
類似化合物との比較
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.
4-Bromo-2-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.
2-Bromo-3,3,3-trifluoropropene: Contains a bromine and trifluoropropene group but lacks the aniline moiety.
Uniqueness
4-Bromo-2-(3,3,3-trifluoropropoxy)aniline is unique due to the presence of both the trifluoropropoxy group and the aniline moiety. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H9BrF3NO |
|---|---|
分子量 |
284.07 g/mol |
IUPAC名 |
4-bromo-2-(3,3,3-trifluoropropoxy)aniline |
InChI |
InChI=1S/C9H9BrF3NO/c10-6-1-2-7(14)8(5-6)15-4-3-9(11,12)13/h1-2,5H,3-4,14H2 |
InChIキー |
BYKSUXIRFUKCHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)OCCC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B12078798.png)
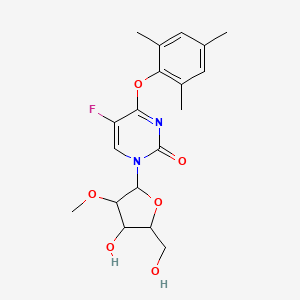
ammonium chloride](/img/structure/B12078811.png)
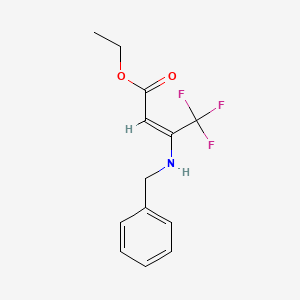

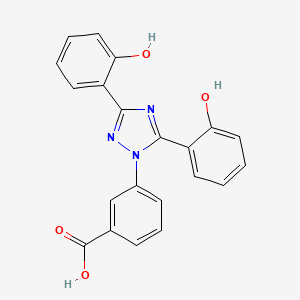
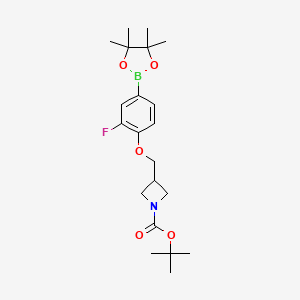
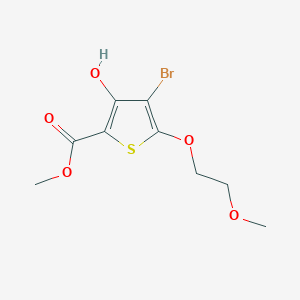
![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine](/img/structure/B12078844.png)
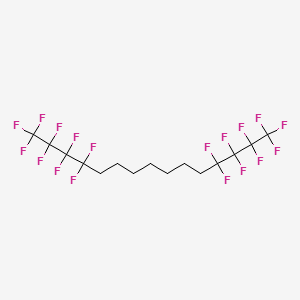
![[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine](/img/structure/B12078850.png)

